1-Ethyl-1-phenylhydrazine

Descripción general

Descripción

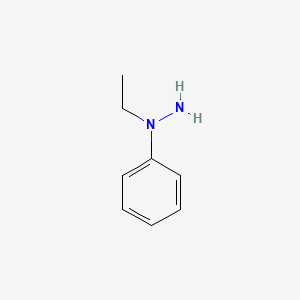

1-Ethyl-1-phenylhydrazine is an organic compound with the molecular formula C8H12N2 It is a derivative of hydrazine, characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NHNH}_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)\text{NH}_2 + \text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-1-phenylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Building Block in Organic Synthesis:

1-Ethyl-1-phenylhydrazine serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions, including hydrazone formation with aldehydes and ketones, which are crucial in organic synthesis and biochemical assays .

2. Synthesis of Heterocyclic Compounds:

The compound is instrumental in synthesizing heterocyclic compounds. For example, it has been used as an intermediate in the production of pyrazole derivatives, which exhibit diverse biological activities. The synthesis often involves one-pot multi-component reactions that enhance efficiency and reduce waste .

Biological Applications

1. Antimicrobial Properties:

Research indicates that this compound derivatives exhibit significant antimicrobial activity against various pathogens. Studies have shown that modifications of the hydrazine structure can enhance their efficacy as antibacterial agents .

2. Anticancer Activity:

The compound has been investigated for its potential anticancer properties. In vitro studies using cell viability assays have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells, suggesting its potential use in cancer therapeutics .

3. Other Biological Activities:

In addition to antimicrobial and anticancer effects, derivatives of this hydrazine compound have shown promise in other biological activities such as antifungal and antiviral properties . The exploration of these activities continues to be a focus of research.

Industrial Applications

1. Pharmaceutical Industry:

Due to its biological activity, this compound is being explored for developing new pharmaceuticals. Its derivatives may serve as lead compounds for drugs targeting various diseases, including infections and cancer .

2. Agricultural Chemicals:

The compound's derivatives are also being studied for their potential use as pesticides and herbicides, contributing to crop protection strategies . The ability to modify its structure allows for the development of tailored agrochemicals.

Case Studies

Mecanismo De Acción

The mechanism by which 1-ethyl-1-phenylhydrazine exerts its effects involves its interaction with various molecular targets and pathways. For example, in the Fischer indole synthesis, it reacts with aldehydes or ketones to form indole derivatives through a series of steps involving hydrazone formation, rearrangement, and cyclization .

Comparación Con Compuestos Similares

Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.

1-Methyl-1-phenylhydrazine: Similar structure but with a methyl group instead of an ethyl group.

1-Benzyl-1-phenylhydrazine: Contains a benzyl group in place of the ethyl group.

Actividad Biológica

1-Ethyl-1-phenylhydrazine (EPH) is an organic compound with the molecular formula C8H12N2, classified as a hydrazine derivative. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure:

- Molecular Formula: C8H12N2

- IUPAC Name: this compound

Synthesis Methods:

this compound can be synthesized through several methods, primarily involving the alkylation of phenylhydrazine. A common method includes the reaction of phenylhydrazine with ethyl halides under basic conditions. The process typically yields high purity and good yields of EPH.

Antimicrobial Properties

Research indicates that EPH exhibits significant antimicrobial activity. A study evaluated various derivatives of hydrazines, including EPH, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrated that certain derivatives, including those synthesized from EPH, displayed potent antibacterial effects.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| EPH | 25 | 50 |

| Derivative A | 10 | 20 |

| Derivative B | 15 | 30 |

These findings suggest that modifications to the hydrazine structure can enhance antimicrobial efficacy.

Anticancer Activity

EPH has been investigated for its potential as a chemotherapeutic agent. In vitro studies have shown that EPH can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: A study conducted by researchers at Kyoto University observed that treatment with EPH resulted in a dose-dependent decrease in cell viability in HeLa cells, with IC50 values around 30 µM. The study also noted increased levels of p53 protein, indicating activation of the apoptotic pathway.

The biological activity of EPH is attributed to its ability to interact with various molecular targets:

- Oxidative Stress Induction: EPH generates ROS, which can damage cellular components and trigger apoptosis.

- Enzyme Inhibition: EPH may inhibit certain enzymes involved in cellular proliferation and survival, contributing to its anticancer properties.

In addition to these mechanisms, ongoing research is exploring EPH's role in modulating signaling pathways related to inflammation and cancer progression.

Applications in Medicine

Given its promising biological activities, EPH is being explored for several applications:

- Antimicrobial Agents: Due to its effectiveness against various pathogens, EPH derivatives are being developed as potential antibiotics.

- Chemotherapeutic Agents: Continued research aims to optimize EPH for use in cancer therapy, focusing on enhancing its selectivity and reducing toxicity.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-1-phenylhydrazine in laboratory settings?

Basic Research Question

The compound is synthesized via two primary methods:

- Reduction of N-nitrosomethyl aniline : Zinc powder and glacial acetic acid are used under controlled temperature (10–20°C), followed by neutralization with sodium hydroxide and vacuum distillation (yield >50%) .

- Condensation reactions : For hydrazone derivatives, reactions involve aldehydes/ketones under reflux with ethanol or methanol, monitored via TLC and purified via recrystallization .

Key Methodological Note : Optimize pH and temperature to minimize by-products like unreacted amines or oxidation products .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .

- Storage : Keep in airtight containers at 0–6°C to avoid decomposition .

- Toxicity Mitigation : The compound is harmful if swallowed (H302) and toxic via inhalation (H332). Use fume hoods and emergency showers in case of exposure .

Q. How can researchers optimize reaction yields for hydrazone derivatives of this compound?

Advanced Research Question

- Solvent Selection : Ethanol or methanol under reflux improves solubility and reaction kinetics. Catalysts like acetic acid enhance condensation efficiency .

- Reaction Monitoring : Use TLC (silica gel, hexane:ethyl acetate) to track progress. Adjust stoichiometry if intermediates persist beyond 1–2 hours .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol removes unreacted starting materials .

Data Contradiction Tip : Discrepancies in melting points may arise from polymorphic forms—validate via NMR and HPLC .

Q. How do computational studies enhance the understanding of this compound’s electronic properties?

Advanced Research Question

- DFT Calculations : Predict hybridization changes (e.g., Nβ atom transitions from sp³ to sp² in excited states) and electron density distribution for reaction mechanisms .

- Spectroscopic Validation : Compare computed IR/NMR spectra with experimental data to confirm structural assignments. Deviations >5% may indicate solvation effects or conformational flexibility .

Application Example : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model S₁→S₀ transitions and compare with UV-Vis/R2PI spectra .

Q. What analytical techniques are most reliable for characterizing this compound derivatives?

Basic Research Question

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies hydrazine protons (δ 2.5–3.5 ppm) and aromatic signals (δ 6.8–7.6 ppm). ¹³C NMR confirms carbonyl (δ 160–180 ppm) and ethyl group carbons .

- Mass Spectrometry : ESI-MS detects [M+H]⁺ ions, with fragmentation patterns validating substituent positions .

Troubleshooting : Overlapping peaks in NMR? Use DEPT-135 or COSY for unambiguous assignments .

Q. How can researchers address discrepancies in biological activity data for hydrazone derivatives?

Advanced Research Question

- Structural-Activity Relationships (SAR) : Modify substituents on the phenyl or ethyl groups to assess cytotoxicity variations. For example, electron-withdrawing groups (e.g., -Cl) may enhance binding to target enzymes .

- Batch Consistency : Ensure purity >98% (via HPLC) to avoid false positives/negatives. Impurities like residual acetic acid can skew enzyme inhibition assays .

Case Study : A 2025 study found that 4-chloro derivatives showed 3x higher antimicrobial activity than unsubstituted analogs—correlated with logP values .

Q. What are the best practices for long-term storage of this compound?

Basic Research Question

- Condition : Store in amber glass vials under nitrogen at –20°C to prevent oxidation. Avoid plastic containers due to potential leaching .

- Stability Testing : Conduct monthly HPLC checks (C18 column, acetonitrile:water) to detect degradation products like phenylhydrazine oxides .

Q. How does this compound compare to other hydrazines in ketone/aldehyde analysis?

Advanced Research Question

- Sensitivity : Forms stable hydrazones with aldehydes (e.g., benzaldehyde) at room temperature, unlike phenylhydrazine, which requires heating .

- Selectivity : The ethyl group reduces steric hindrance, enabling faster reaction with bulky ketones (e.g., cyclohexanone) compared to 1-methyl analogs .

Limitation : Not suitable for aqueous samples due to limited solubility—pre-dissolve in ethanol for quantitative analysis .

Propiedades

IUPAC Name |

1-ethyl-1-phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSIARGGPGHMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214648 | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-21-3 | |

| Record name | 1-Ethyl-1-phenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.